molecular formula C9H14N2O B2811152 3-Cyclohexyl-1,2-oxazol-5-amine CAS No. 500766-46-1

3-Cyclohexyl-1,2-oxazol-5-amine

Cat. No. B2811152
M. Wt: 166.224
InChI Key: VQZCMFOELVYEHV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .


Chemical Reactions Analysis

Oxazolines have been used in various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Scientific Research Applications

Synthesis of Cyclohexyl α-Amino Acids

Research conducted by Genady and Nakamura (2011) presented an efficient method for synthesizing cyclohexyl and cyclohexenyl α-amino acids. This process involves palladium-catalyzed assemblies and ring-closing metathesis (RCM). The resulting compounds, such as 1-amino-6-aryl-cyclohex-3-enecarboxylic acids, showcase the potential of 3-Cyclohexyl-1,2-oxazol-5-amine derivatives in creating cyclic α,α-disubstituted α-amino acids.

Electrophilic Aminations with Oxaziridines

The work of Andreae and Schmitz (1991) explored the use of cyclohexanespiro-3'-oxaziridine for electrophilic aminations, transferring its NH group to various nucleophiles. This method enables the synthesis of a wide range of compounds, including azines, hydrazines, diaziridines, and aminodicarboxylic derivatives, indicating a broad scope of applications for oxazole derivatives in chemical synthesis.

Construction of Macrocyclic Structures

Merzhyievskyi et al. (2020) investigated the use of oxazole derivatives in constructing macrocyclic structures like cyclophanes with oxazole fragments (Merzhyievskyi et al., 2020). This study highlights the versatility of 3-Cyclohexyl-1,2-oxazol-5-amine in creating complex molecular architectures, which could be valuable in materials science and molecular engineering.

Desulfurization and Deamination Condensation

Guo et al. (2021) described a metal- and oxidant-free process for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, involving desulfurization and deamination condensation (Guo et al., 2021). This showcases the potential of 3-Cyclohexyl-1,2-oxazol-5-amine derivatives in environmentally friendly synthesis methods with possible applications in organic and medicinal chemistry.

Antimycobacterial Activity

A study by Sriram et al. (2007) synthesized thiourea compounds using 5-Cyclobutyloxazol-2-amine, demonstrating significant in vitro and in vivo antimycobacterial activities. This suggests a potential therapeutic application of 3-Cyclohexyl-1,2-oxazol-5-amine derivatives against multidrug-resistant Mycobacterium tuberculosis.

Enantioselective Organocatalytic Amination

The work of Zhu et al. (2021) presented an enantioselective amination process for synthesizing chiral N,O-aminals. This process utilizes derivatives of 3-Cyclohexyl-1,2-oxazol-5-amine and highlights the chemical's relevance in producing stereochemically complex molecules, crucial for pharmaceutical applications.

Future Directions

Oxazoline and its derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 3-Cyclohexyl-1,2-oxazol-5-amine could involve exploring its potential applications in medicinal chemistry and pharmaceuticals.

properties

IUPAC Name

3-cyclohexyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZCMFOELVYEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1,2-oxazol-5-amine

CAS RN

500766-46-1
Record name 3-cyclohexyl-1,2-oxazol-5-amine
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-cyclohexyl-3-oxopropanenitrile (1 g, 6.6 mmol, Step A) in EtOH (1 mL) at RT was added hydroxylamine (0.81 mL, 50% in H2O). The reaction was stirred 12 h at RT. The solid was filtered off, washed with 1N NaOH, then H2O and dried over P2O5 to give 5-amino-3-cyclohexylisoxazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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